![molecular formula C21H21N3O4 B1367855 Ácido 1-{[2-(2H-1,3-Benzodioxol-5-il)imidazo[1,2-a]piridin-3-il]metil}piperidin-3-carboxílico CAS No. 904816-43-9](/img/structure/B1367855.png)

Ácido 1-{[2-(2H-1,3-Benzodioxol-5-il)imidazo[1,2-a]piridin-3-il]metil}piperidin-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

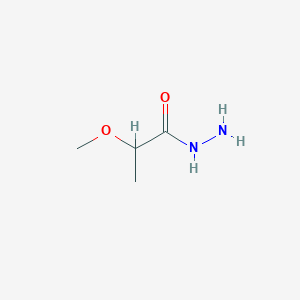

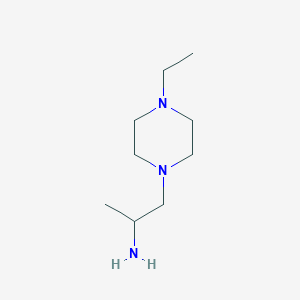

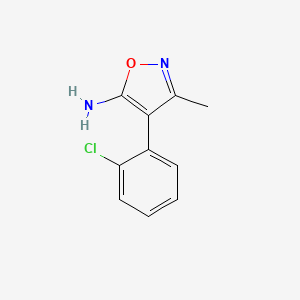

The compound “1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a type of heterocyclic compound . The imidazo[1,2-a]pyridine core is attached to a benzodioxol group and a piperidine-3-carboxylic acid group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of such compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 380.4 g/mol . It contains a five-membered imidazole ring fused with a six-membered pyridine ring to form the imidazo[1,2-a]pyridine core . This core is attached to a benzodioxol group and a piperidine-3-carboxylic acid group .Aplicaciones Científicas De Investigación

He realizado una búsqueda exhaustiva, pero parece que hay información limitada disponible en línea con respecto a las aplicaciones de investigación científica específicas del ácido 1-{[2-(2H-1,3-Benzodioxol-5-il)imidazo[1,2-a]piridin-3-il]metil}piperidin-3-carboxílico. Sin embargo, basándonos en la estructura y los compuestos relacionados, podemos inferir aplicaciones potenciales en varios campos. A continuación, se presentan algunas posibles aplicaciones categorizadas en secciones separadas:

Investigación Anticancerígena

Los compuestos con estructuras similares se han diseñado y sintetizado por su actividad anticancerígena contra diversas líneas celulares cancerosas, como las células de cáncer de próstata, páncreas y leucemia linfoblástica aguda . La presencia del grupo 1,3-benzodioxol y el núcleo de imidazo[1,2-a]piridina podría sugerir una utilidad potencial en el diseño de agentes anticancerígenos.

Estudios Antimicrobianos

Los compuestos que contienen imidazol han mostrado potencial antimicrobiano . El grupo imidazo[1,2-a]piridina en el compuesto podría explorarse por sus propiedades antimicrobianas.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway. By interacting with microtubules and tubulin, it causes cell cycle arrest at the S phase . This leads to the induction of apoptosis in cancer cells .

Pharmacokinetics

The compound’s anticancer activity against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This is particularly evident in prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Análisis Bioquímico

Biochemical Properties

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to bind to cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of prostaglandins . This interaction is crucial for its potential anti-inflammatory properties. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation . This effect is likely mediated through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways. In addition, the compound can influence gene expression, leading to changes in the levels of various proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid exerts its effects through several mechanisms. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, the compound may interact with transcription factors, altering gene expression and influencing cellular responses. The binding interactions with receptors and ion channels further contribute to its modulatory effects on cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound, influencing its localization and bioavailability.

Subcellular Localization

The subcellular localization of 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-21(26)15-4-3-8-23(11-15)12-16-20(22-19-5-1-2-9-24(16)19)14-6-7-17-18(10-14)28-13-27-17/h1-2,5-7,9-10,15H,3-4,8,11-13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSLUTNVSUSGLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587705 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-43-9 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)